molecular formula C7H12N2 B13948666 2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile

2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile

Cat. No.: B13948666
M. Wt: 124.18 g/mol
InChI Key: OVIXBUQHNFPUEP-UHFFFAOYSA-N
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Description

2-[(2S)-1-Methylpyrrolidin-2-yl]acetonitrile is a chiral pyrrolidine-based building block of significant value in pharmaceutical research and development. Its primary research application is as a critical synthetic intermediate in the construction of complex bioactive molecules. This compound provides a stereochemically defined scaffold that is incorporated into potential drug candidates, particularly in the field of oncology. For instance, this specific (2S)-configured pyrrolidine acetonitrile moiety serves as the central structural component of Adagrasib (MRTX849), a covalent, irreversible inhibitor of the KRAS G12C oncoprotein approved for the treatment of non-small cell lung cancer (NSCLC) . The integration of this chiral fragment is crucial for the mechanism of action of such advanced therapeutics, influencing their binding affinity and selectivity. Researchers utilize this compound to explore new synthetic pathways and develop novel targeted therapies aimed at challenging oncogenic drivers, making it an essential reagent for cutting-edge medicinal chemistry and drug discovery programs .

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

2-(1-methylpyrrolidin-2-yl)acetonitrile

InChI

InChI=1S/C7H12N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-4,6H2,1H3

InChI Key

OVIXBUQHNFPUEP-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CC#N

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile

The preparation of 2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile involves stereoselective synthetic strategies to ensure the (2S) configuration of the pyrrolidine ring is retained. The synthetic routes generally focus on constructing the pyrrolidine ring with the correct stereochemistry and then introducing the acetonitrile functional group.

General Synthetic Strategy

The common synthetic approach involves:

  • Starting from (S)-1-methylpyrrolidine or a suitable chiral precursor.
  • Functionalizing the 2-position of the pyrrolidine ring with an acetonitrile group.
  • Employing stereoselective conditions to maintain or induce the (2S) configuration.

Specific Synthetic Routes and Reaction Conditions

Nucleophilic Substitution on Pyrrolidine Derivatives

One reported method involves the reaction of (S)-1-methylpyrrolidine with haloacetonitrile derivatives under basic conditions. For example, the nucleophilic substitution of (S)-1-methylpyrrolidine on 2-chloroacetonitrile or related halides can yield the target compound. Typical bases used include sodium hydride or potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate the reaction. The reaction temperature is controlled to optimize yield and stereochemical purity, often in the range of ambient to moderate heating (e.g., 40–75°C).

Stereoselective Pyrrolidine Ring Formation

Alternative approaches involve the stereoselective synthesis of the pyrrolidine ring itself, followed by introduction of the acetonitrile group. This can be achieved via:

  • Cyclization reactions of chiral amino alcohols or amino nitriles.
  • Use of chiral auxiliaries or catalysts to enforce the (2S) stereochemistry.
  • Employing organometallic reagents such as methyl lithium or Grignard reagents to install the methyl group on the pyrrolidine ring before nitrile introduction.
Catalytic and Palladium-Mediated Coupling Reactions

Palladium-catalyzed cross-coupling reactions have been utilized to attach pyrrolidine moieties onto halogenated aromatic or heterocyclic substrates. Although more common in related compounds, such as 2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine, similar catalytic strategies may be adapted for acetonitrile derivatives to improve coupling efficiency and stereochemical control.

Purification and Stereochemical Verification

  • Purification: Column chromatography using silica gel with solvent systems such as ethyl acetate/hexane is standard to isolate the pure (2S)-configured product.
  • Stereochemical purity: Confirmed by chiral high-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., Chiralpak® AD-H).
  • Structural characterization: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are employed to confirm the structure and purity.

Data Table Summarizing Preparation Conditions

Step Reagents/Conditions Temperature Solvent Notes
1 (S)-1-methylpyrrolidine + haloacetonitrile Ambient to 75°C DMF or THF Use NaH or K2CO3 as base
2 Palladium-catalyzed coupling (optional) 40–75°C DMF or suitable Enhances coupling efficiency
3 Purification Room temperature Silica gel column Elution with ethyl acetate/hexane
4 Stereochemical analysis Ambient Chiral HPLC Confirms (2S) enantiomeric purity

Research Findings and Considerations

  • The stereochemistry at the 2-position of the pyrrolidine ring is critical for biological activity and must be carefully controlled during synthesis.
  • Reaction temperature and base choice significantly influence yield and stereochemical integrity.
  • Palladium-catalyzed methods improve coupling yields but require careful optimization to avoid racemization.
  • Purification by chromatography is essential to remove side products and ensure enantiomeric purity.
  • Analytical techniques such as chiral HPLC, optical rotation, and NMR are indispensable for verifying the compound’s identity and stereochemistry.

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring provides structural stability and can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Adagrasib is structurally distinct due to its chloronaphthyl-pyridopyrimidine core and fluoropropenoyl group, which enhance target binding and metabolic stability .
  • Simpler analogs (e.g., pyrazole- or piperidine-containing compounds) lack the stereochemical complexity and extended aromatic systems necessary for high-affinity kinase inhibition .

Key Observations :

  • Adagrasib’s synthesis is low-yielding (5.5–33%) due to its complexity but achieves exceptional purity (>96%) via advanced chromatographic methods .

Pharmacological Activity

Compound Name Target/Mechanism Potency (IC50/EC50) Selectivity Notes Reference ID
Adagrasib KRAS G12C (covalent inhibitor) <10 nM High selectivity over wild-type KRAS
2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile Not reported N/A N/A
2-[(2E)-2-(nitromethylidene)pyrrolidin-1-yl]acetonitrile Synthetic intermediate N/A N/A

Key Observations :

  • Adagrasib’s fluoropropenoyl group enables covalent binding to KRAS G12C’s cysteine residue, a feature absent in non-pharmaceutical analogs .
  • Most analogs lack documented pharmacological activity, highlighting the unique design of Adagrasib for oncological applications .

Physicochemical Properties

Compound Name LogP PSA (Ų) Chiral Centers Aromatic Rings Reference ID
Adagrasib 3.1* 95.5* 3 4
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile 0.8 48.7 0 1
2-[(2E)-2-(nitromethylidene)pyrrolidin-1-yl]acetonitrile 1.18 72.85 0 0

Key Observations :

  • Adagrasib’s higher polar surface area (PSA) and LogP reflect its ability to balance cell permeability and solubility, critical for oral bioavailability .
  • Non-chiral analogs exhibit lower PSA and LogP, limiting their utility in targeting complex proteins like KRAS .

Biological Activity

2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings.

  • Molecular Formula : C7H12N2
  • Molecular Weight : 124.18 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of 2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It is hypothesized to act as a modulator of neurotransmitter systems, particularly through interactions with histamine receptors, which are implicated in several neurological conditions.

Biological Activities

  • Neuropharmacological Effects
    • Studies indicate that this compound may exhibit neuroprotective properties by modulating acetylcholine levels and inhibiting cholinesterases, which are crucial for neurotransmission in the central nervous system (CNS) .
  • Antimicrobial Activity
    • Preliminary research has suggested that derivatives of this compound possess antimicrobial properties, making them potential candidates for treating infections caused by resistant bacteria .
  • Anti-inflammatory Properties
    • The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation markers in vitro .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
NeuroprotectionInhibition of acetylcholinesterase; increased acetylcholine levels
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduction in TNF-alpha and IL-6 levels in cell cultures

Case Study: Neuroprotective Effects

A study conducted by researchers at the University of Groningen investigated the neuroprotective effects of 2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile on neuronal cell lines exposed to oxidative stress. The results demonstrated a significant reduction in cell death compared to untreated controls, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results indicated that it exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, highlighting its potential utility in developing new antibiotics.

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